molecular formula C84H108Cl2N12O25 B10814744 Cl2-SN-38 (dichloroacetic acid salt)

Cl2-SN-38 (dichloroacetic acid salt)

Cat. No.: B10814744
M. Wt: 1756.7 g/mol
InChI Key: QEMIDYVPXFHTJE-WZTSRDGXSA-N
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Description

Cl2-SN-38 (dichloroacetic acid salt) is an antibody-drug conjugate (ADC) comprising SN-38—the active metabolite of irinotecan—linked to a tumor-targeting antibody (e.g., anti-Trop-2/hRS7) via a cleavable maleimidopropionyl linker. This ADC delivers SN-38, a topoisomerase I inhibitor, directly to tumor cells, enhancing efficacy while minimizing systemic toxicity . Preclinical studies demonstrate potent cytotoxicity against diverse cancer cell lines (Calu-3, COLO 205, Capan-1, etc.) and tumor growth inhibition in pancreatic (BxPC-3) and lung (SK-MES-1) xenograft models . The compound is formulated with >90% purity, requiring DMSO stock solutions and sequential solvent mixing for in vivo use .

Properties

Molecular Formula

C84H108Cl2N12O25

Molecular Weight

1756.7 g/mol

IUPAC Name

[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid

InChI

InChI=1S/C82H106N12O23.C2H2Cl2O2/c1-3-62-63-45-61(95)21-22-67(63)88-75-64(62)50-93-70(75)46-66-65(79(93)103)52-115-80(104)82(66,4-2)117-81(105)116-51-57-15-19-59(20-16-57)86-77(101)68(12-8-9-25-83)89-78(102)69(44-55-10-6-5-7-11-55)87-72(97)54-114-53-71(96)84-26-28-106-30-32-108-34-36-110-38-40-112-42-43-113-41-39-111-37-35-109-33-31-107-29-27-92-49-60(90-91-92)47-85-76(100)58-17-13-56(14-18-58)48-94-73(98)23-24-74(94)99;3-1(4)2(5)6/h5-7,10-11,15-16,19-24,45-46,49,56,58,68-69,95H,3-4,8-9,12-14,17-18,25-44,47-48,50-54,83H2,1-2H3,(H,84,96)(H,85,100)(H,86,101)(H,87,97)(H,89,102);1H,(H,5,6)/t56?,58?,68-,69-,82-;/m0./s1

InChI Key

QEMIDYVPXFHTJE-WZTSRDGXSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O.C(C(=O)O)(Cl)Cl

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O.C(C(=O)O)(Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Cl2-SN-38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of Cl2-SN-38, while substitution reactions can lead to the formation of new derivatives with altered chemical properties .

Comparison with Similar Compounds

Sodium Dichloroacetate (DCA)

Molecular Formula : Cl₂CHCOONa; Molecular Weight : 150.93 g/mol

  • Key Features: Water-soluble sodium salt of dichloroacetic acid (DCA), structurally analogous to Cl2-SN-38’s dichloroacetate component. Applications: Investigated for cancer and metabolic disorders (e.g., lactic acidosis). Unlike Cl2-SN-38, DCA lacks targeted delivery, leading to broader systemic effects .
  • Safety : Corrosive; requires careful handling to avoid ocular/skin irritation .

Sodium Chloroacetate

Molecular Formula : C₂H₃ClO₂•Na; Molecular Weight : 116.48 g/mol

  • Key Features: Differs from Cl2-SN-38 by one fewer chlorine atom. Mechanism: Alkylating agent modifying DNA/proteins, causing cytotoxicity . High acute toxicity (LD₅₀: 150 mg/kg in rats) limits medical use .

Comparison with Therapeutic Analogs

SN-38 (Free Acid)

  • Molecular Formula : C₂₂H₂₀N₂O₅; Molecular Weight : 392.41 g/mol
  • Key Differences :
    • SN-38 alone lacks tumor targeting, resulting in dose-limiting toxicity (e.g., diarrhea, myelosuppression). Cl2-SN-38’s ADC structure enhances tumor specificity .
    • Solubility : SN-38 requires DMSO for solubilization, whereas Cl2-SN-38 is formulated with stabilizers for in vivo delivery .

Other Topoisomerase Inhibitors (e.g., ARN24139)

  • Mechanism : ARN24139 is a topoisomerase II poison, unlike SN-38’s topoisomerase I inhibition .

Purity and Quality Control

  • Cl2-SN-38 : Purity >90% verified via HPLC and COA documentation .
  • DCA Salts : Analyzed by gas chromatography or HPLC to quantify acetic/dichloroacetic acid impurities, which may exaggerate toxicity if unregulated .

Research Findings and Clinical Implications

  • Cl2-SN-38 : Reduces tumor volume by >50% in BxPC-3 and SK-MES-1 models at optimized doses .
  • SN-38 ADCs vs. Free SN-38 : ADCs improve therapeutic index by 10–100-fold in preclinical models, highlighting the advantage of antibody-mediated targeting .

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